

# step-by-step guide to preparing a Tol-BINAP catalyst

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## Compound of Interest

Compound Name: **2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl**

Cat. No.: **B019580**

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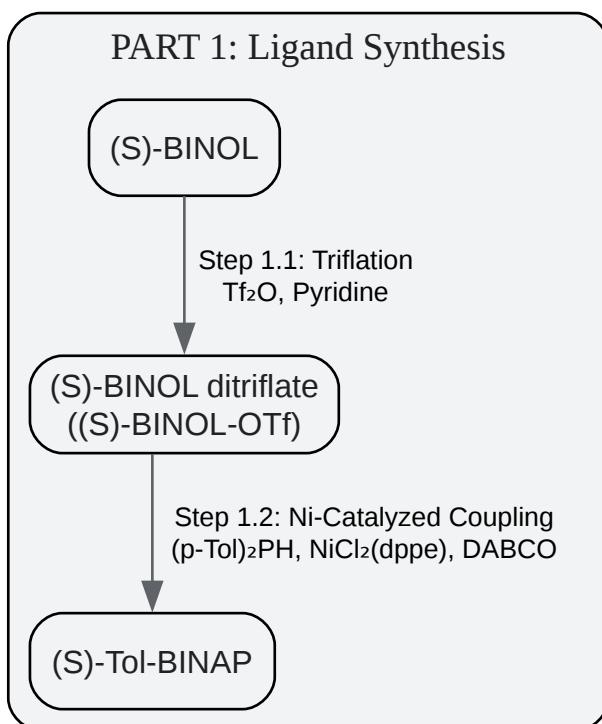
## Application Note & Protocol

### A Comprehensive Guide to the Preparation of a Ruthenium-(S)-Tol-BINAP Catalyst for Asymmetric Synthesis

**Abstract:** The axially chiral ligand (S)-Tol-BINAP, or (S)-(-)-**2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl**, stands as a "privileged ligand" in the field of asymmetric catalysis. Its  $C_2$ -symmetric backbone, derived from 1,1'-bi-2-naphthol (BINOL), creates a well-defined chiral environment around a metal center, enabling high enantioselectivity in a vast array of chemical transformations.<sup>[1][2]</sup> The electron-donating p-tolyl substituents on the phosphorus atoms often enhance catalytic activity and selectivity compared to the parent BINAP ligand, making Tol-BINAP the preferred choice for specific applications, including the asymmetric hydrogenation of ketones and olefins.<sup>[3]</sup> This guide provides a robust, step-by-step methodology for the synthesis of the (S)-Tol-BINAP ligand from commercially available (S)-BINOL and its subsequent complexation with a ruthenium precursor to generate a highly active catalyst for asymmetric hydrogenation. The protocols are designed for researchers in both academic and industrial settings, with a focus on explaining the chemical principles behind each critical step.

## Section 1: Synthesis of the (S)-Tol-BINAP Ligand

The modern and highly efficient synthesis of Tol-BINAP proceeds in two main steps from enantiomerically pure BINOL. This route avoids the harsh conditions and lower yields of older methods that started with bromination of the binaphthyl core. The core principle is the activation of the hydroxyl groups of BINOL as trifluoromethanesulfonates (triflates), which are excellent leaving groups for the subsequent nickel-catalyzed phosphinylation.



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Caption: Overall workflow for the synthesis of the (S)-Tol-BINAP ligand.

## Protocol 1.1: Preparation of (S)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) ((S)-BINOL-OTf)

This initial step converts the phenolic hydroxyl groups of (S)-BINOL into triflate groups. The triflate anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This high leaving group ability is crucial for the subsequent C-P bond formation.

### Materials and Reagents

Reagent	Formula	MW ( g/mol )	Amount	Moles (mmol)	Equiv.
(S)-BINOL	C <sub>20</sub> H <sub>14</sub> O <sub>2</sub>	286.32	5.00 g	17.46	1.0
Pyridine	C <sub>5</sub> H <sub>5</sub> N	79.10	5.6 mL	69.84	4.0
Triflic Anhydride (Tf <sub>2</sub> O)	C <sub>2</sub> F <sub>6</sub> O <sub>5</sub> S <sub>2</sub>	282.14	6.5 mL	38.41	2.2
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	100 mL	-	-

#### Step-by-Step Protocol:

- Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-BINOL (5.00 g, 17.46 mmol) and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar.
- Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
- Base Addition: Slowly add pyridine (5.6 mL, 69.84 mmol) to the stirred solution. Pyridine acts as a base to neutralize the triflic acid byproduct generated during the reaction, preventing side reactions.
- Triflation: Add triflic anhydride (6.5 mL, 38.41 mmol) dropwise over 15-20 minutes via a syringe. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of NaHCO<sub>3</sub>. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

- Isolation: Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate the solvent under reduced pressure. The crude product is typically a white to off-white solid.
- Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure (S)-BINOL-OTf as a white crystalline solid. The yield for this step is typically excellent (>95%).<sup>[4]</sup>

## Protocol 1.2: Nickel-Catalyzed Synthesis of (S)-Tol-BINAP

This is the key C-P bond-forming step. A nickel(II) pre-catalyst,  $NiCl_2(dppe)$ , is reduced in situ to an active  $Ni(0)$  species.<sup>[4]</sup> This  $Ni(0)$  catalyst then facilitates the cross-coupling of the aryl triflate with di(p-tolyl)phosphine. The bidentate phosphine ligand, dppe, stabilizes the nickel catalyst, while a tertiary amine base like DABCO is required for the reaction to proceed efficiently.

### Materials and Reagents

Reagent	Formula	MW ( g/mol )	Amount	Moles (mmol)	Equiv.
(S)-BINOL-OTf	$C_{22}H_{12}F_6O_6S_2$	550.44	5.00 g	9.08	1.0
Di(p-tolyl)phosphine	$C_{14}H_{15}P$	214.24	4.86 g	22.7	2.5
$NiCl_2(dppe)$	$C_{26}H_{24}Cl_2NiP_2$	528.01	0.48 g	0.908	0.1
DABCO	$C_6H_{12}N_2$	112.17	4.07 g	36.32	4.0
Anhydrous DMF	$C_3H_7NO$	73.09	50 mL	-	-

### Step-by-Step Protocol:

- Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with (S)-BINOL-OTf (5.00 g, 9.08 mmol),  $\text{NiCl}_2(\text{dppe})$  (0.48 g, 0.908 mmol), and DABCO (4.07 g, 36.32 mmol).
- Solvent and Reagent Addition: Add anhydrous DMF (50 mL) followed by di(p-tolyl)phosphine (4.86 g, 22.7 mmol). Di(p-tolyl)phosphine is air-sensitive and should be handled under an inert atmosphere.
- Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours. The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing by  $^{31}\text{P}$  NMR spectroscopy to observe the consumption of the starting phosphine and the appearance of the product signal.<sup>[5]</sup>
- Cooling and Crystallization: After completion, cool the reaction mixture to room temperature. The (S)-Tol-BINAP product often crystallizes directly from the DMF solution upon cooling.<sup>[6]</sup>
- Work-up: If crystallization does not occur, pour the reaction mixture into 200 mL of methanol. The product will precipitate.
- Isolation: Collect the solid product by filtration, wash thoroughly with methanol to remove residual DMF and other impurities, and dry under high vacuum.
- Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate solvent system) or by recrystallization from a solvent mixture like toluene/ethanol to yield (S)-Tol-BINAP as a white solid.

## Section 2: Preparation of a Ruthenium-(S)-Tol-BINAP Catalyst

With the chiral ligand in hand, the active catalyst is formed by coordinating it to a suitable metal precursor. Ruthenium complexes of Tol-BINAP are powerful catalysts for asymmetric hydrogenation.<sup>[7][8]</sup> The following protocol describes the synthesis of a common ruthenium(II) catalyst precursor.

Caption: Structure of (S)-Tol-BINAP highlighting the  $\text{C}_2$ -symmetry.

## Protocol 2.1: Synthesis of Dichloro[(S)-Tol-BINAP]ruthenium(II)

This protocol involves the reaction of the synthesized (S)-Tol-BINAP ligand with a Ru(II) precursor,  $[\text{Ru}(\text{cod})\text{Cl}_2]$  (where cod = 1,5-cyclooctadiene). The bidentate phosphine ligand displaces the cyclooctadiene ligand to form the stable, isolable catalyst complex.

### Materials and Reagents

Reagent	Formula	MW ( g/mol )	Amount	Moles (mmol)	Equiv.
(S)-Tol-BINAP	$\text{C}_{48}\text{H}_{40}\text{P}_2$	678.78	1.00 g	1.47	1.05
$[\text{Ru}(\text{cod})\text{Cl}_2]$	$\text{C}_8\text{H}_{12}\text{Cl}_2\text{Ru}$	280.22	0.39 g	1.40	1.0
Anhydrous Toluene	$\text{C}_7\text{H}_8$	92.14	25 mL	-	-
Triethylamine	$(\text{C}_2\text{H}_5)_3\text{N}$	101.19	1.0 mL	7.17	5.1

### Step-by-Step Protocol:

- Setup: Add (S)-Tol-BINAP (1.00 g, 1.47 mmol) and  $[\text{Ru}(\text{cod})\text{Cl}_2]$  (0.39 g, 1.40 mmol) to an oven-dried Schlenk flask under an inert atmosphere.[\[9\]](#)
- Solvent Addition: Add anhydrous toluene (25 mL) to the flask.
- Base Addition: Add triethylamine (1.0 mL, 7.17 mmol). The tertiary amine facilitates the reaction and helps to form a specific catalyst complex, often represented as  $\text{Ru}_2\text{Cl}_4[(\text{S})\text{-BINAP}]_2(\text{NEt}_3)$ .[\[8\]](#)
- Reaction: Heat the mixture to reflux (approx. 110 °C) under a continuous flow of nitrogen for 12-18 hours. During this time, the color of the solution will change, and a precipitate will form.

- Isolation: Cool the reaction mixture to room temperature. Collect the resulting orange-brown precipitate by filtration under inert atmosphere.
- Washing: Wash the solid catalyst with ethanol (3 x 10 mL) and then hexane (2 x 10 mL) to remove any unreacted starting materials and byproducts.
- Drying: Dry the catalyst thoroughly under high vacuum. The resulting complex, often formulated as RuCl<sub>2</sub>[(S)-Tol-BINAP], should be stored under an inert atmosphere as it can be sensitive to air and moisture over long periods.

## Section 3: Application & Trustworthiness

The prepared Ru-(S)-Tol-BINAP catalyst is a highly effective pre-catalyst for a multitude of asymmetric hydrogenations. For a typical application, the catalyst is activated under hydrogen pressure, often in the presence of a solvent like methanol or ethanol, to generate the active catalytic species. It demonstrates remarkable chiral recognition ability for substrates such as  $\beta$ -ketoesters,  $\alpha,\beta$ -unsaturated acids, and simple ketones, delivering products with high enantiomeric excess (ee).[3][10]

The protocols described herein are based on well-established and widely cited synthetic methods from leading research groups in the field of asymmetric catalysis.[4][6][9][11] The reliability of this synthetic sequence is self-validating; successful synthesis of the high-purity ligand, confirmed by <sup>31</sup>P NMR and optical rotation, directly leads to the formation of a highly active and enantioselective catalyst, which can be benchmarked against literature results for standard hydrogenation reactions.

## References

- Title: BINAP - Wikipedia Source: Wikipedia URL:[Link]
- Title: Modified BINAP: The How and the Why Source: Chemical Reviews - ACS Public
- Title: (R)-(+)- AND (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP) Source: Organic Syntheses URL:[Link]
- Title: Modified BINOL Ligands in Asymmetric Catalysis Source: Chemical Reviews - ACS Public
- Title: Stable Diaqua Palladium(II)
- Title: Regioselective Substitution of BINOL Source: PubMed Central - NIH URL:[Link]
- Title: Synthesis of building block 21: a) Ru{(S)-Tol-BINAP}(OAc)<sub>2</sub>, H<sub>2</sub>...

- Title: Phosphorous NMR Analysis and Activity of Chiral BINAP-Silver Complexes Source: Chemistry Europe URL:[Link]
- Title: BINAP Source: chemeurope.com URL:[Link]
- Title: Binol – Knowledge and References Source: Taylor & Francis Online URL:[Link]
- Title: Advances in the Asymmetric Synthesis of BINOL Derivatives Source: PubMed Central - NIH URL:[Link]
- Title: Preparation of dicationic palladium catalysts for asymmetric catalytic reactions Source: PubMed URL:[Link]
- Title: Resolution of 1,1'--Bi--2--Naphthol; (R)--(+) Source: Organic Syntheses URL:[Link]
- Title: Ruthenium-BINAP asymmetric hydrogenation catalyst Source: Google Patents URL
- Title: Catalytic Efficiency: Exploring (S)-(-)
- Title: Ruthenium Catalysts Source: Synthesis with C
- Title: (R)
- Title: Recent Advances of BINAP Chemistry in the Industrial Aspects Source: J-STAGE URL: [Link]
- Title: Synthesis of new cationic BINAP–ruthenium(II)
- Title: (R)
- Title: Synthesis of ruthenium complexes and their catalytic applications: A review Source: ScienceDirect URL:[Link]
- Title: Synthesis of New BINAP-Based Aminophosphines and Their  $^{31}\text{P}$ -NMR Spectroscopy Source: MDPI URL:[Link]

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## Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. BINAP [chemeurope.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New BINAP-Based Aminophosphines and Their  $^{31}\text{P}$ -NMR Spectroscopy | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 9. US5198561A - Ruthenium-BINAP asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation [BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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